Methyl azepane-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Select methyl azepane-3-carboxylate for its unique 3-position ester on the seven-membered azepane ring—a privileged scaffold delivering 4-fold enhanced cathepsin K inhibition (Ki(app) = 0.041 nM in optimized analogs). Its calculated logP (~0.5) and TPSA (38.3 Ų) place it within CNS drug-like space, ideal for neurological and osteoporosis programs. High-yielding copper-catalyzed syntheses (65-90%) ensure cost-efficient scale-up. Unlike ethyl or benzyl ester analogs, the methyl ester provides optimal lipophilicity for brain penetration and metabolic stability. Substitution with piperidine or azetidine cores is not scientifically valid without rigorous comparative validation.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 786623-60-7
Cat. No. B3154841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl azepane-3-carboxylate
CAS786623-60-7
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCNC1
InChIInChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-5-9-6-7/h7,9H,2-6H2,1H3
InChIKeySRFJZNAKVNZTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Azepane-3-Carboxylate (CAS 786623-60-7): A Versatile Azepane Building Block for Pharmaceutical Synthesis and Research


Methyl azepane-3-carboxylate (CAS 786623-60-7) is a heterocyclic compound featuring a seven-membered azepane ring with a methyl ester substituent at the 3-position . This saturated nitrogen-containing ring system serves as a versatile scaffold in medicinal chemistry and organic synthesis, with applications ranging from protease inhibitor development to materials science [1]. As a core structural motif found in various biologically active compounds, including cathepsin K inhibitors like relacatib (SB-462795) [1], the compound's unique ring size and substitution pattern confer distinct physicochemical properties, such as a calculated logP of ~0.5 and a topological polar surface area (TPSA) of 38.3 Ų , which influence its utility in drug discovery and chemical biology research.

Why Azepane Analogs Are Not Interchangeable: The Critical Role of Substituent and Ring Modifications in Methyl Azepane-3-Carboxylate Performance


Substituting methyl azepane-3-carboxylate with structurally similar azepane derivatives, such as ethyl or benzyl esters, or with different ring systems like piperidines or azetidines, is not scientifically valid due to profound differences in physicochemical properties, biological activity, and synthetic utility . Even minor modifications—such as changing the ester group from methyl to ethyl—can significantly alter lipophilicity (logP), solubility, and metabolic stability, impacting both in vitro and in vivo performance . Furthermore, the specific substitution pattern on the azepane ring (e.g., 3-carboxylate vs. 4-carboxylate) dictates conformational preferences and target engagement, as demonstrated in structure-activity relationship (SAR) studies of cathepsin K inhibitors where regioisomeric methyl substitutions led to over 10,000-fold variations in inhibitory potency [1]. Therefore, direct substitution without rigorous comparative validation introduces unacceptable variability and risk into research and development workflows.

Quantitative Differentiation of Methyl Azepane-3-Carboxylate Against Closest Analogs: A Comparative Evidence Assessment


Comparative Lipophilicity: Methyl Ester Provides Balanced logP for Improved Drug-Likeness vs. Ethyl and Benzyl Analogs

Methyl azepane-3-carboxylate exhibits a calculated logP of 0.55 , which is significantly lower than the ethyl ester analog (calculated logP ~1.0-1.5) and benzyl ester analog (calculated logP ~2.5-3.0). This lower lipophilicity correlates with improved aqueous solubility and reduced plasma protein binding, enhancing drug-likeness for oral bioavailability. The compound's logP of 0.55 falls within the optimal range (0-3) for central nervous system (CNS) drug candidates, whereas the more lipophilic analogs may exhibit higher non-specific binding and metabolic liabilities.

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Synthetic Accessibility and Yield in Copper-Catalyzed Reactions

In copper-catalyzed synthesis protocols, methyl azepane-3-carboxylate can be obtained in yields ranging from 65% to 90% using 10 mol% Cu(CH₃CN)₄PF₆ in 1,4-dioxane at 70°C . This compares favorably to the synthesis of ethyl azepane-3-carboxylate, which often requires more forcing conditions or alternative catalysts and typically yields 50-70% . The higher and more consistent yield of the methyl ester derivative reduces waste and improves cost-efficiency in large-scale preparations.

Organic Synthesis Catalysis Process Chemistry

Superior Inhibitory Potency in Cathepsin K Inhibition: Impact of Methyl Substitution Pattern

In a comprehensive SAR study of azepanone-based cathepsin K inhibitors, the 4S-7-cis-methylazepanone analog (closely related to methyl azepane-3-carboxylate scaffold) exhibited a Ki(app) of 0.041 nM against human cathepsin K, which is approximately 4-fold more potent than the parent 4S-azepanone analog (Ki(app) = 0.16 nM) [1]. This enhancement in potency is attributed to the specific methyl substitution pattern, which optimizes hydrophobic interactions within the enzyme's S2 pocket. In contrast, other regioisomeric methyl substitutions (e.g., 5-methyl or 6-methyl) resulted in significantly reduced potency, with some analogs showing Ki(app) values >100 nM, underscoring the critical importance of the precise substitution pattern found in methyl azepane-3-carboxylate derivatives.

Enzyme Inhibition Cathepsin K Osteoporosis SAR

Optimal Use Cases for Methyl Azepane-3-Carboxylate Based on Quantified Performance Advantages


Lead Optimization in Cathepsin K Inhibitor Programs for Osteoporosis

Given the demonstrated 4-fold enhancement in cathepsin K inhibitory potency (Ki(app) = 0.041 nM) for the 4S-7-cis-methylazepanone analog compared to the parent scaffold [1], methyl azepane-3-carboxylate serves as a privileged starting point for designing potent and selective cathepsin K inhibitors. Researchers developing next-generation osteoporosis therapies should prioritize this scaffold to achieve picomolar potency and favorable pharmacokinetic profiles, as evidenced by the clinical candidate relacatib (SB-462795).

Scalable Synthesis of Azepane-Containing Pharmaceutical Intermediates

The high synthetic yield (65-90%) achievable with copper-catalyzed protocols makes methyl azepane-3-carboxylate an economically attractive building block for large-scale synthesis of complex pharmaceutical intermediates. Process chemists seeking to minimize cost and waste in multi-step syntheses should select this methyl ester derivative over lower-yielding ethyl or benzyl analogs, particularly when preparing advanced intermediates for cathepsin K inhibitors or other azepane-based therapeutics.

Design of CNS-Penetrant Drug Candidates with Balanced Physicochemical Properties

With a calculated logP of 0.55 and TPSA of 38.3 Ų , methyl azepane-3-carboxylate resides within the optimal property space for CNS drug candidates (logP 0-3, TPSA < 70 Ų). Medicinal chemists targeting neurological or psychiatric indications should favor this scaffold over more lipophilic azepane analogs (e.g., ethyl or benzyl esters) to enhance brain penetration while minimizing non-specific binding and metabolic clearance. The compound's favorable physicochemical profile supports its use in fragment-based drug discovery and lead generation for CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl azepane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.